7-O-Methylaloeresin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

7-O-Methylaloeresin A is typically isolated from natural sources such as Commiphora socotrana. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

7-O-Methylaloeresin A undergoes various chemical reactions, including:

Oxidation: This compound exhibits antioxidant activity, which suggests it can undergo redox reactions.

Substitution: The presence of hydroxyl and methoxy groups in its structure allows for potential substitution reactions under appropriate conditions.

Common reagents and conditions for these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

7-O-Methylaloeresin A has several scientific research applications:

Antibacterial Activity: It shows good activity against multiple drug-resistant strains of Staphylococcus aureus and Salmonella typhimurium.

Antioxidant Activity: It has significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.

Skin Protection: Extracts containing this compound have been used in studies to mitigate ultraviolet B-induced skin damage.

Mechanism of Action

Comparison with Similar Compounds

7-O-Methylaloeresin A is unique due to its specific glycoside structure and biological activities. Similar compounds include:

Aloesin: Another chromone glycoside with similar antioxidant and antibacterial properties.

Aloin: An anthraquinone glycoside with comparable biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Biological Activity

7-O-Methylaloeresin A is a bioactive compound derived from the latex of Aloe harlana and other Aloe species. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

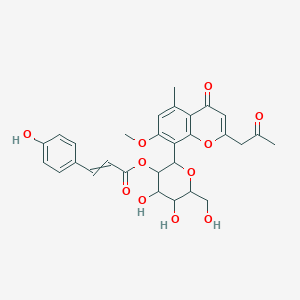

- Chemical Formula : C29H30O11

- Molecular Weight : 554.5 g/mol

- CAS Number : 329361-25-3

- Solubility : Soluble in DMSO, ethanol, or methanol .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound showed potent activity against multiple drug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mm) |

|---|---|

| Staphylococcus aureus (NCTC 11994) | 0.72 |

| Salmonella typhimurium (ATCC 1255) | 0.18 |

| Candida albicans (ATCC 10231) | Susceptible |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Salmonella typhimurium, suggesting its potential for treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated strong antioxidant activity with low IC50 values in both DPPH and deoxyribose degradation assays.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (mm) |

|---|---|

| DPPH Assay | 0.026 |

| Deoxyribose Degradation Assay | 0.021 |

These results indicate that this compound is a potent antioxidant, which supports its traditional use in herbal medicine for combating oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In a study involving the Aloe perryi extract, which contains this compound, notable cytotoxicity was observed.

Table 3: Cytotoxic Effects of Aloe perryi Extract Containing this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL60 (Leukemia) | 63.81 |

| MDA-MB-231 (Breast Cancer) | 89.85 |

The moderate cytotoxicity observed against HL60 and MDA-MB-231 cell lines suggests potential applications in cancer therapy . Furthermore, in vivo studies indicated significant wound healing properties associated with the extract containing this compound, highlighting its therapeutic potential beyond anticancer activity .

The mechanisms through which this compound exerts its biological effects may involve:

- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Mechanism : Scavenging of free radicals and inhibition of lipid peroxidation.

- Cytotoxicity : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

- In Vitro Study on Antimicrobial Efficacy : A study conducted on the latex from Aloe harlana demonstrated that both the latex and isolated compounds, including this compound, exhibited significant antimicrobial activity against a range of pathogens, supporting traditional uses in treating infections .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on several cancer cell lines and found that extracts containing this compound significantly reduced cell viability in HL60 and MDA-MB-231 cells, suggesting further investigation into its anticancer properties is warranted .

Properties

IUPAC Name |

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.